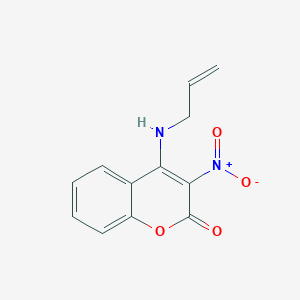
3-Nitro-4-(prop-2-enylamino)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-(prop-2-enylamino)chromen-2-one is an organic compound belonging to the chromen family. Chromen derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of an allylamino group at the fourth position and a nitro group at the third position on the chromen ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(prop-2-enylamino)chromen-2-one typically involves the reaction of 4-chloro-3-nitro-chromen-2-one with allylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-4-(prop-2-enylamino)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allylamino group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 4-Allylamino-3-amino-chromen-2-one.
Substitution: Various substituted chromen derivatives.
Condensation: Schiff bases and other condensation products.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-(prop-2-enylamino)chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Nitro-4-(prop-2-enylamino)chromen-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The allylamino group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Arylamino-3-nitro-chromen-2-one
- 4-Allylamino-3-nitro-coumarin
- 4-Allylamino-3-nitro-quinolin-2-one
Uniqueness
3-Nitro-4-(prop-2-enylamino)chromen-2-one is unique due to the presence of both an allylamino group and a nitro group on the chromen ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H10N2O4 |
|---|---|
Molekulargewicht |
246.22g/mol |
IUPAC-Name |
3-nitro-4-(prop-2-enylamino)chromen-2-one |
InChI |
InChI=1S/C12H10N2O4/c1-2-7-13-10-8-5-3-4-6-9(8)18-12(15)11(10)14(16)17/h2-6,13H,1,7H2 |
InChI-Schlüssel |
WSCNXEOJFHGSDD-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Kanonische SMILES |
C=CCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















